(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one
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Overview
Description
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with an ethylidene group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of the Ethylidene Group: The ethylidene group is introduced via an aldol condensation reaction.
Addition of the Oxoethyl Group: The oxoethyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethylidene and oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R)-3-Methylidene-4-(2-oxoethyl)tetrahydrofuran-2-one: Similar structure but with a methylidene group instead of an ethylidene group.
(4R)-3-Ethylidene-4-(2-hydroxyethyl)tetrahydrofuran-2-one: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.
Properties
IUPAC Name |
2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHYJKATIMBATC-VLJCEMICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(COC1=O)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@H](COC1=O)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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